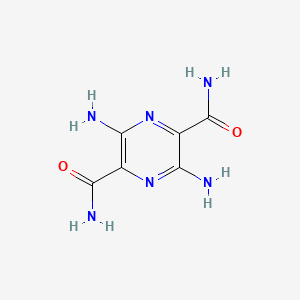
N4-(3-(Dimethylamino)propyl)-5,6-dimethylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(3-(Dimethylamino)propyl)-5,6-dimethylpyrimidine-2,4-diamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with dimethylamino and propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-(Dimethylamino)propyl)-5,6-dimethylpyrimidine-2,4-diamine typically involves the reaction of 5,6-dimethylpyrimidine-2,4-diamine with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as toluene or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then isolated and purified using industrial-scale crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N4-(3-(Dimethylamino)propyl)-5,6-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N4-(3-(Dimethylamino)propyl)-5,6-dimethylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N4-(3-(Dimethylamino)propyl)-5,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, altering their function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, leading to changes in the biological activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(Dimethylamino)propyl)methacrylamide
- N-(3-(Dimethylamino)propyl)acrylamide
- N-(3-(Dimethylamino)propyl)benzamide
Uniqueness
N4-(3-(Dimethylamino)propyl)-5,6-dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields .
Propriétés
Formule moléculaire |
C11H21N5 |
|---|---|
Poids moléculaire |
223.32 g/mol |
Nom IUPAC |
4-N-[3-(dimethylamino)propyl]-5,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H21N5/c1-8-9(2)14-11(12)15-10(8)13-6-5-7-16(3)4/h5-7H2,1-4H3,(H3,12,13,14,15) |
Clé InChI |
AQMNFPBADFNSDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=C1NCCCN(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


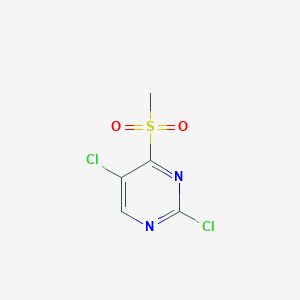

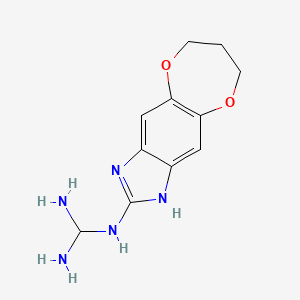
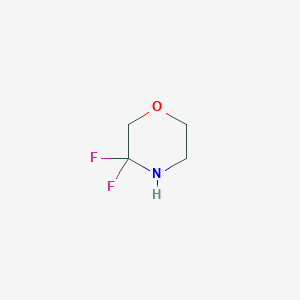
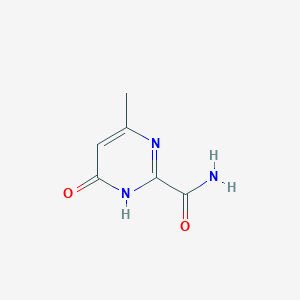
![4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13109064.png)
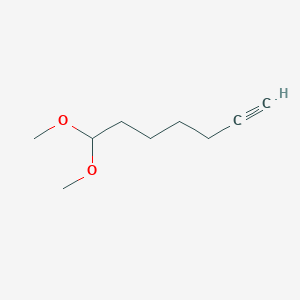

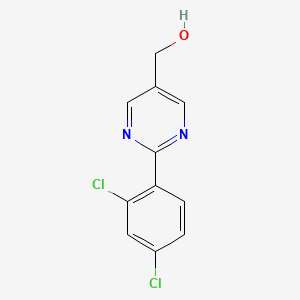
![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
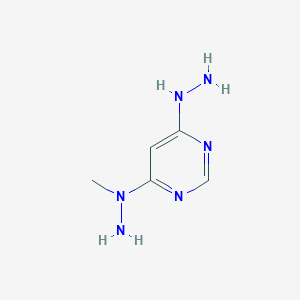
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)

